2-Chloro-1-methylquinolin-1-ium iodide
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Overview
Description
2-Chloro-1-methylquinolin-1-ium iodide is an organic compound with the molecular formula C10H9ClIN. It is a quaternary ammonium salt derived from quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in organic synthesis, particularly in the formation of various derivatives through coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-methylquinolin-1-ium iodide typically involves the reaction of 2-chloroquinoline with methyl iodide. The process can be summarized as follows:
Starting Materials: 2-chloroquinoline and methyl iodide.
Reaction Conditions: The reaction is carried out in a dry solvent such as acetone or acetonitrile under reflux conditions.
Procedure: 2-chloroquinoline is dissolved in the solvent, and methyl iodide is added dropwise. The mixture is then heated under reflux for several hours.
Isolation: After the reaction is complete, the solvent is evaporated, and the resulting solid is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Handling: Large quantities of 2-chloroquinoline and methyl iodide are handled in industrial reactors.
Optimized Conditions: Reaction conditions such as temperature, solvent, and reaction time are optimized for maximum yield and purity.
Purification: Industrial purification methods such as crystallization, filtration, and drying are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-methylquinolin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Coupling Reactions: It is used in coupling reactions to form derivatives such as esters, amides, and lactones.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Solvents: Reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reactions.
Major Products
The major products formed from these reactions include:
Esters: Formed by the reaction with alcohols.
Amides: Formed by the reaction with amines.
Lactones: Formed by the reaction with hydroxy acids.
Scientific Research Applications
2-Chloro-1-methylquinolin-1-ium iodide has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicinal Chemistry: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-methylquinolin-1-ium iodide involves its ability to act as an electrophile in chemical reactions. The compound’s quaternary ammonium structure makes it highly reactive towards nucleophiles, facilitating the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-methylpyridinium iodide: Similar in structure but derived from pyridine instead of quinoline.
1-Methyl-2-chloropyridinium iodide: Another related compound with a pyridinium core.
2-Bromo-1-methylquinolin-1-ium iodide: A brominated analog of the compound.
Uniqueness
2-Chloro-1-methylquinolin-1-ium iodide is unique due to its quinoline core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in specific organic synthesis applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C10H9ClIN |
---|---|
Molecular Weight |
305.54 g/mol |
IUPAC Name |
2-chloro-1-methylquinolin-1-ium;iodide |
InChI |
InChI=1S/C10H9ClN.HI/c1-12-9-5-3-2-4-8(9)6-7-10(12)11;/h2-7H,1H3;1H/q+1;/p-1 |
InChI Key |
QLJLHNRTDBGSKG-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)Cl.[I-] |
Origin of Product |
United States |
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